molecular formula C12H24CaN2O4 B12646290 Calcium bis(6-aminohexanoate) CAS No. 27441-59-4

Calcium bis(6-aminohexanoate)

Cat. No.: B12646290
CAS No.: 27441-59-4
M. Wt: 300.41 g/mol
InChI Key: GALBSQAGDSITIK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium bis(6-aminohexanoate) is a chemical compound with the molecular formula C12H24CaN2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(6-aminohexanoate) can be synthesized through the reaction of 6-aminohexanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving 6-aminohexanoic acid in water, followed by the addition of calcium hydroxide or calcium chloride under controlled conditions. The resulting solution is then evaporated to obtain the calcium salt .

Industrial Production Methods

In industrial settings, the production of calcium bis(6-aminohexanoate) may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(6-aminohexanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, amides, and esters, depending on the specific reaction and conditions used .

Scientific Research Applications

Calcium bis(6-aminohexanoate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium bis(6-aminohexanoate) involves its interaction with specific molecular targets and pathways. For example, as an analogue of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can prevent the breakdown of fibrin, thereby reducing bleeding in certain medical conditions . Additionally, its role in polymerization reactions, such as the production of Nylon-6, involves the formation of long-chain polymers through the condensation of 6-aminohexanoic acid units .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to calcium bis(6-aminohexanoate) include:

Uniqueness

Calcium bis(6-aminohexanoate) is unique due to its specific interactions with calcium ions, which can influence its solubility, reactivity, and biological activity. The presence of calcium ions can also enhance its stability and effectiveness in certain applications, such as enzyme inhibition and polymerization reactions .

Properties

CAS No.

27441-59-4

Molecular Formula

C12H24CaN2O4

Molecular Weight

300.41 g/mol

IUPAC Name

calcium;6-aminohexanoate

InChI

InChI=1S/2C6H13NO2.Ca/c2*7-5-3-1-2-4-6(8)9;/h2*1-5,7H2,(H,8,9);/q;;+2/p-2

InChI Key

GALBSQAGDSITIK-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.